Cas no 51775-36-1 (Bicyclo[2.2.1]heptane,2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)-, (1R,4R,5R,6R)-rel-)

Bicyclo[2.2.1]heptane,2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)-, (1R,4R,5R,6R)-rel- structure
51775-36-1 structure
Nome del prodotto:Bicyclo[2.2.1]heptane,2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)-, (1R,4R,5R,6R)-rel-
Numero CAS:51775-36-1
MF:C10H11Cl7
MW:379.36533665657
CID:371389
PubChem ID:102000395

Bicyclo[2.2.1]heptane,2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)-, (1R,4R,5R,6R)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • Bicyclo[2.2.1]heptane,2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)-, (1R,4R,5R,6R)-rel-
    • bicyclo[2.2.1]heptane, 2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)-
    • 2,3,5,5-tetrachloro-4,7,7-tris(chloromethyl)bicyclo[2.2.1]heptane
    • heptachlorobornane
    • (+/-)-B-7-515
    • S6BY82G5FH
    • 5-endo,6-exo-2,2,5,6-Tetrachloro-1,7,7-tris(chloromethyl)-bicyclo(2.2.1)heptane
    • BICYCLO(2.2.1)HEPTANE, 2,2,5,6-TETRACHLORO-1,7,7-TRIS(CHLOROMETHYL)-, (1R,4R,5R,6R)-REL-
    • Bicyclo(2.2.1)heptane, 2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)-, (5-endo,6-exo)-
    • 2,2,5-ENDO,6-EXO,8B,9C,10A-HEPTACHLOROBORNANE
    • 2,2,5-endo,6-exo,8,9,10-heptachloro-bornane
    • Heptachlorobornane 6452
    • 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane
    • Toxaphene B
    • UNII-S6BY82G5FH
    • (1R,4R,5R,6R)-2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)bicyclo[2.2.1]heptane
    • BRN 2212932
    • B-7-515
    • Parlar 32
    • Toxaphene 32
    • Q27288728
    • BORNANE, 2,2,5-endo,6-exo,8,9,10-HEPTACHLORO-
    • CCRIS 8416
    • REL-(1R,4R,5R,6R)-2,2,5,6-TETRACHLORO-1,7,7-TRIS(CHLOROMETHYL)BICYCLO(2.2.1)HEPTANE
    • Toxaphene toxicant B
    • HeptaCB 6452
    • 51775-36-1
    • Inchi: InChI=1S/C10H11Cl7/c11-2-8(3-12)5-1-10(16,17)9(8,4-13)7(15)6(5)14/h5-7H,1-4H2/t5-,6+,7-,9+/m0/s1
    • Chiave InChI: IPVMCZLCKVSKGC-VOQBNFLRSA-N
    • Sorrisi: C1C2C(C(C(C1(Cl)Cl)(C2(CCl)CCl)CCl)Cl)Cl

Proprietà calcolate

  • Massa esatta: 375.86843
  • Massa monoisotopica: 375.868044
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 314
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • XLogP3: 4.9
  • Superficie polare topologica: 0

Proprietà sperimentali

  • Densità: 1.5512 (rough estimate)
  • Punto di ebollizione: 464.66°C (rough estimate)
  • Punto di infiammabilità: 225.8°C
  • Indice di rifrazione: 1.6200 (estimate)
  • PSA: 0
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD